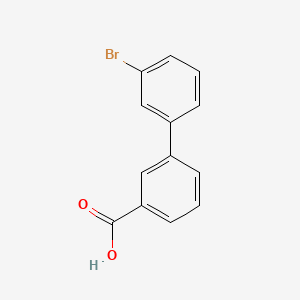

3'-Bromobiphenyl-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIAOGTWZISBLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408388 | |

| Record name | 3'-BROMOBIPHENYL-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854237-06-2 | |

| Record name | 3'-BROMOBIPHENYL-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Bromo-biphenyl-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3'-Bromobiphenyl-3-carboxylic Acid

This technical document provides a comprehensive overview of a primary synthetic pathway for 3'-Bromobiphenyl-3-carboxylic acid, a key intermediate in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Introduction

This compound is a biphenyl derivative characterized by a bromine atom and a carboxylic acid group on separate phenyl rings. This substitution pattern makes it a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. The synthesis of such biphenyl structures is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[1][2][3]

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The principal synthetic route for this compound involves the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3][4] For the target molecule, the most direct approach is the coupling of 3-Bromobenzoic acid with (3-bromophenyl)boronic acid .

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via Suzuki-Miyaura coupling, adapted from established methodologies for similar biphenyl carboxylic acid syntheses.[5][6][7]

Materials:

-

3-Bromobenzoic acid

-

(3-bromophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Deionized Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-Bromobenzoic acid (1.0 eq), (3-bromophenyl)boronic acid (1.2 eq), and Sodium Carbonate (3.0 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,2-Dimethoxyethane (DME) and water to the flask.

-

Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Wash the aqueous layer with ethyl acetate to remove non-acidic impurities.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the product.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography.

-

Quantitative Data

The following table summarizes typical quantitative data for the Suzuki-Miyaura synthesis of biphenyl carboxylic acids, providing an expected range for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 64% - >90% | [1][5] |

| Purity (by HPLC) | >98% | Assumed based on standard purification |

| Catalyst Loading | 0.05 mol% - 5 mol% | [1][6] |

| Reaction Temperature | Room Temperature - 90 °C | [1][6] |

| Reaction Time | 4 - 16 hours | [1][6] |

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow from starting materials to the final purified product.

Caption: Logical workflow for the synthesis and purification of the target compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient pathway for the synthesis of this compound. The methodology is well-established, and the reaction conditions can be optimized to achieve high yields and purity. This technical guide offers a foundational protocol and expected outcomes to aid researchers in the successful synthesis of this important chemical intermediate. Further optimization of catalyst systems, bases, and solvents may lead to even more efficient and environmentally benign synthetic routes.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3'-Bromobiphenyl-3-carboxylic acid

CAS Number: 854237-06-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-Bromobiphenyl-3-carboxylic acid, a biphenyl derivative with significant potential in organic synthesis and medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, spectroscopic characteristics, and potential applications in drug discovery, with a focus on its relevance to cancer research.

Core Compound Properties

This compound is a halogenated biphenyl derivative. The presence of both a carboxylic acid group and a bromine atom on the biphenyl scaffold makes it a versatile building block for the synthesis of more complex molecules.[1][2] Its structural features allow for a variety of chemical modifications, making it a compound of interest for creating libraries of bioactive molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 854237-06-2 | [3][4][5] |

| Molecular Formula | C₁₃H₉BrO₂ | [1][4] |

| Molecular Weight | 277.11 g/mol | [1][3] |

| IUPAC Name | 3' Bromo-[1,1'-biphenyl]-3-carboxylic acid | [5] |

| Melting Point | 192-196 °C | |

| Boiling Point | 426.2±28.0 °C (Predicted) | |

| Density | 1.510±0.06 g/cm³ (Predicted) | |

| pKa | 4.11±0.10 (Predicted) | |

| Appearance | Off-white to gray solid | |

| Solubility | Poorly soluble in water (<1 mg/mL at 25°C). Soluble in methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane. | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. While full spectra are not publicly available, the following table summarizes the expected characteristic signals.

Table 2: Spectroscopic Characteristics of this compound

| Technique | Characteristic Signals/Features | Source(s) |

| ¹H NMR | Aromatic protons: 7.2-8.1 ppm (complex splitting patterns). Carboxylic acid proton: ~10-12 ppm (broad singlet). | [1] |

| ¹³C NMR | Carboxylic carbon: ~175 ppm. Aromatic carbons: 115-160 ppm. Bromine-substituted carbon appears downfield. | [1] |

| IR Spectroscopy | C=O stretch (conjugated/dimeric carboxylic acid): 1700-1710 cm⁻¹. O-H stretch (carboxylic acid): 2500-3300 cm⁻¹ (broad). C-H aromatic stretch: 3000-3100 cm⁻¹. C-O stretch: 1280-1300 cm⁻¹. | [1] |

| Mass Spectrometry | Molecular ion peak (m/z): 277. | [1] |

Synthesis and Experimental Protocols

The primary method for synthesizing biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.[6][7]

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is adapted from a general method for the Suzuki-Miyaura coupling of 3-bromobenzoic acid with an arylboronic acid and is expected to be applicable for the synthesis of this compound by using 3-bromophenylboronic acid as the coupling partner.[6]

Materials:

-

3-Bromobenzoic acid (1.0 mmol)

-

3-Bromophenylboronic acid (1.2 mmol)

-

[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Distilled water (5.0 mL)

-

Round-bottomed flask

-

Magnetic stirrer

Procedure:

-

To a round-bottomed flask, add 3-bromobenzoic acid (1.0 mmol), 3-bromophenylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[6]

-

Add 5.0 mL of distilled water to the flask.[6]

-

Stir the mixture vigorously at room temperature under air for approximately 1.5 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution.

-

The crude product can be purified by filtration and recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Development and Biological Activity

While there is limited publicly available information on the biological activity of this compound itself, its structural motifs are present in compounds with significant pharmacological activities, particularly in oncology.

Aurora Kinase Inhibition

Derivatives of this compound have been investigated as potential inhibitors of Aurora A kinase, a key regulator of mitosis.[8][9][10][11] Overexpression of Aurora A is linked to various cancers, making it an attractive therapeutic target.[8][12][13] Biphenyl carboxylic acid derivatives can act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing its function.[8][14]

Inhibition of Cancer Cell Invasion

The biphenyl carboxylic acid scaffold is also found in molecules that can inhibit cancer cell invasion, a critical step in metastasis.[15] The exact mechanism of action for these types of compounds is often multifaceted and can involve the inhibition of various enzymes crucial for the degradation of the extracellular matrix.

Experimental Protocol: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase, such as Aurora A.

Materials:

-

Recombinant kinase (e.g., Aurora A)

-

Kinase substrate (e.g., a specific peptide)

-

Test compound (dissolved in DMSO)

-

[γ-³³P]ATP or other detection-compatible ATP

-

Kinase buffer (containing MgCl₂, DTT, etc.)

-

96-well plates

-

Scintillation counter or other appropriate detection instrument

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and kinase buffer.

-

Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding a stop solution or spotting onto a filter membrane).

-

Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Experimental Protocol: Cancer Cell Invasion (Boyden Chamber) Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.[15]

Materials:

-

Cancer cell line of interest

-

Boyden chamber apparatus with Matrigel-coated inserts (e.g., 8 µm pore size)

-

Cell culture medium (with and without chemoattractant, e.g., FBS)

-

Test compound

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Culture cancer cells to sub-confluency.

-

Harvest and resuspend the cells in a serum-free medium containing the test compound at various concentrations.

-

Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

-

Add the cell suspension to the upper chamber of the inserts.

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields.

-

Quantify the extent of invasion and determine the effect of the test compound.

Conclusion

This compound is a valuable chemical entity with considerable potential as a building block in the synthesis of novel compounds for drug discovery. Its structural relationship to known inhibitors of key cancer-related pathways, such as Aurora A kinase, highlights its importance for medicinal chemists and drug development professionals. The experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of this compound and its derivatives. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Buy this compound | 854237-06-2 [smolecule.com]

- 2. This compound | CAS#:854237-06-2 | Chemsrc [chemsrc.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3'-Bromo-biphenyl-3-carboxylic acid 95% | CAS: 854237-06-2 | AChemBlock [achemblock.com]

- 5. labsolu.ca [labsolu.ca]

- 6. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]

- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 14. Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid [cjph.com.cn]

- 15. 3-Bromobiphenyl(2113-57-7) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 3'-Bromobiphenyl-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Bromobiphenyl-3-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, supported by detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are based on the analysis of its constituent functional groups and comparison with similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Aromatic Protons (Ar-H) | 7.2 - 8.1 | Multiplet | Complex splitting patterns are expected due to the disubstituted biphenyl system.[1] |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylic Carbon (-COOH) | ~175 | |

| Aromatic Carbons (C-Br, C-C, C-H) | 115 - 160 | The carbon attached to the bromine atom will be shifted downfield.[1] |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data (Predicted)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Characteristic broad absorption due to hydrogen bonding.[1] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C=O Stretch (Carboxylic Acid) | 1700 - 1710 | Strong | Position indicates a conjugated carboxylic acid.[1] |

| C-O Stretch (Carboxylic Acid) | 1280 - 1300 | Medium | |

| C-Br Stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

| Analysis Type | Expected m/z Value | Notes |

| Molecular Ion Peak [M]⁺ | 277 | Corresponds to the molecular weight of the compound.[1] |

| Isotopic Peak [M+2]⁺ | 279 | Due to the presence of the bromine isotope (⁸¹Br). |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for aromatic carboxylic acids and may require optimization for specific instrumentation.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the deuterated solvent signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid this compound sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply uniform pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Processing: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

-

Data Acquisition (Electron Ionization - EI):

-

Instrument: A Gas Chromatography-Mass Spectrometer (GC-MS) or a direct-infusion EI-MS system.

-

Parameters (for direct infusion):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

-

Processing: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

-

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Physical Properties of 3'-Bromobiphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3'-Bromobiphenyl-3-carboxylic acid, a compound of interest in various research and development applications. This document outlines its melting point and solubility characteristics, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in research and drug development. A summary of its key physical data is presented below.

Data Presentation

| Property | Value | Solvents |

| Melting Point | 192-196 °C | N/A |

| Solubility | Poor | Water (<1 mg/mL at 25°C) |

| Good | Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the capillary method, a common technique for melting point determination.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The powdered sample is then packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup (Thiele Tube Method):

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and attached capillary tube are immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) within the Thiele tube.

-

The side arm of the Thiele tube is gently heated to ensure even heat distribution via convection currents.

-

-

Measurement:

-

The temperature is raised at a rate of 1-2 °C per minute as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

-

Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The following qualitative method is commonly used to assess the solubility of a compound in various solvents.

Apparatus:

-

Test tubes and rack

-

Spatula or weighing balance

-

Graduated cylinders or pipettes

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a clean, dry test tube.

-

Solvent Addition: A measured volume of the desired solvent (e.g., 1 mL of water, methanol, ethanol, DMSO, or dichloromethane) is added to the test tube.

-

Observation: The mixture is agitated vigorously (e.g., by flicking the test tube or using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Classification:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve in the solvent.

-

-

Quantitative Assessment (for poor solubility): For compounds with low solubility, a more precise measurement can be made by preparing a saturated solution, filtering off the undissolved solid, and determining the concentration of the dissolved compound in the filtrate using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Experimental Workflow Visualization

The logical flow of determining the key physical properties of a chemical compound is illustrated in the following diagram.

Caption: Workflow for the determination of melting point and solubility.

A Century of Synthesis and Scrutiny: The Discovery and History of Halogenated Biphenyl Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogenated biphenyl derivatives, a class of synthetic aromatic compounds, have a complex and storied history, evolving from celebrated industrial workhorses to notorious environmental pollutants. This technical guide provides a comprehensive overview of the discovery, synthesis, commercialization, and subsequent regulation of these compounds, with a primary focus on polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs). It is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a deep dive into the toxicological mechanisms that have defined their legacy. Through a meticulous review of historical and contemporary scientific literature, this guide illuminates the scientific journey of understanding these persistent and bioaccumulative chemicals, from their initial synthesis to the ongoing efforts to mitigate their environmental and health impacts.

Introduction: The Rise of a Chemical Powerhouse

The story of halogenated biphenyls begins in the late 19th and early 20th centuries, a period of burgeoning chemical innovation. Biphenyl, a simple aromatic hydrocarbon consisting of two connected phenyl rings, became the foundational structure for a new class of compounds with remarkable properties.[1] By substituting hydrogen atoms on the biphenyl rings with chlorine or bromine, chemists created polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), respectively.

The first synthesis of a PCB-like chemical, a byproduct of coal tar, was noted as early as 1865, with the first intentional synthesis of PCBs occurring in 1881.[2] However, it was not until 1929 that large-scale commercial production of PCBs commenced in the United States by the Swann Chemical Company, later acquired by Monsanto.[3] Marketed under the trade name Aroclor, these mixtures of PCB congeners were lauded for their chemical stability, non-flammability, high boiling point, and excellent electrical insulating properties.[4] These characteristics made them indispensable in a wide array of industrial and commercial applications, including:

-

Electrical equipment: As dielectric and coolant fluids in transformers and capacitors.[3]

-

Heat transfer systems: Due to their thermal stability.[1]

-

Hydraulic fluids: For their lubricating properties.

-

Plasticizers: In paints, plastics, and rubber products.[4]

-

Carbonless copy paper: As a solvent for the dye.

Similarly, the commercial production of PBBs began in the 1970s.[5] These compounds were primarily used as flame retardants in synthetic fibers and molded plastics for consumer products such as computer monitors, televisions, and textiles.[5][6] Like PCBs, PBBs were valued for their chemical stability and effectiveness in reducing flammability.[6]

Quantitative Production and Environmental Persistence

The industrial success of halogenated biphenyls led to their widespread production and, consequently, their ubiquitous presence in the environment. The following tables summarize the estimated production volumes and typical environmental concentrations of these persistent organic pollutants (POPs).

Table 1: Estimated Production of Polychlorinated Biphenyls (PCBs) in the United States (1930-1975)

| Time Period | Cumulative Production (Millions of Pounds) | Cumulative Production (Millions of kg) |

| 1930 - 1975 | 1,400 | 635 |

Source:[7]

Table 2: U.S. Domestic Sales of Aroclor Mixtures in 1974

| Aroclor Type | Percentage of Market |

| Aroclor 1016 | 64% |

| Aroclor 1242 | 17.9% |

| Aroclor 1254 | 17.9% |

| Aroclor 1221 | 0.1% |

Source:[7]

Table 3: Estimated Production of Polybrominated Biphenyls (PBBs) in the United States (1970-1976)

| Time Period | Total Production (Millions of Pounds) | Total Production (Millions of kg) |

| 1970 - 1976 | 13.3 | ~6.0 |

Source:[2]

Table 4: Environmental Concentrations of Polychlorinated Biphenyls (PCBs)

| Matrix | Concentration Range | Location Example |

| Water | 0.49 to 12.49 ng/L | Houston Ship Channel, TX |

| Sediment | 4.18 to 4601 ng/g dry wt | Houston Ship Channel, TX |

| Catfish Tissue | 4.13 to 1596 ng/g wet wt | Houston Ship Channel, TX |

| Crab Tissue | 3.44 to 169 ng/g wet wt | Houston Ship Channel, TX |

Source:[8]

The Unveiling of a Hidden Threat: Toxicity and Health Effects

The very properties that made halogenated biphenyls industrially valuable—their chemical stability and persistence—also made them a significant environmental and health hazard. Early warnings of their potential toxicity emerged as early as the 1930s, with reports of industrial workers exposed to PCBs developing chloracne and liver damage.

The Michigan PBB Contamination Incident

A pivotal moment in the history of halogenated biphenyls was the 1973 PBB contamination incident in Michigan.[9] A PBB-based flame retardant, FireMaster®, was accidentally mixed with livestock feed and distributed to farms across the state.[6][9] This led to the widespread contamination of the food chain, affecting millions of farm animals and exposing the human population to PBBs through contaminated meat, dairy products, and eggs.[5][9] The incident resulted in the destruction of approximately 30,000 cattle, 4,500 pigs, 1,500 sheep, and 1.5 million chickens, along with vast quantities of animal feed and food products.[10] The long-term health effects on the exposed population have been the subject of extensive study.[11]

Toxicological Mechanisms: The Aryl Hydrocarbon Receptor (AhR) Pathway

A significant breakthrough in understanding the toxicity of many halogenated biphenyls was the discovery of their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[12] Certain "dioxin-like" PCB congeners, which can adopt a planar spatial conformation, are potent agonists of the AhR.[13]

The activation of the AhR signaling pathway is a key molecular initiating event that leads to a cascade of downstream effects, including the induction of cytochrome P450 enzymes (like CYP1A1 and CYP1B1), disruption of cellular processes, and ultimately, a range of toxic responses such as immunotoxicity, reproductive and developmental problems, and carcinogenicity.[12][14]

References

- 1. epa.gov [epa.gov]

- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. michigan.gov [michigan.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. gcms.cz [gcms.cz]

- 6. shimadzu.com [shimadzu.com]

- 7. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. michigan.gov [michigan.gov]

- 11. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction between halogenated aromatic compounds in the Ah receptor signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 6. EVALUATION AND RATIONALE - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]

Unraveling the Biological Activity of 3'-Bromobiphenyl-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 3'-Bromobiphenyl-3-carboxylic acid is not currently available in peer-reviewed literature. This guide provides a detailed analysis based on a closely related analog, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which shares key structural motifs and has been studied for its biological effects. The information presented herein should be considered a strong predictive model for the potential mechanism of action of this compound.

Introduction

Biphenyl derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of various functional groups to the biphenyl scaffold allows for the fine-tuning of their biological targets and overall activity.[1] This guide focuses on the potential mechanism of action of this compound, a molecule combining the structural features of a biphenyl core, a bromine substituent, and a carboxylic acid group.

While direct studies on this compound are lacking, extensive research on the structurally analogous compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, provides a compelling hypothesis for its biological function. This analog has been identified as a selective inhibitor of Aurora A kinase, a key regulator of cell division.[4][5][6][7] This document will, therefore, detail the proposed mechanism of action of this compound through the lens of Aurora A kinase inhibition, presenting quantitative data, experimental protocols, and signaling pathway diagrams based on the available evidence for its close analog.

Core Mechanism of Action: A Hypothesis of Aurora A Kinase Inhibition

Based on the activity of its structural analog, this compound is postulated to function as an inhibitor of Aurora A kinase. Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[7] Overexpression of Aurora A kinase is frequently observed in various human cancers, making it a promising target for anticancer therapies.[7]

Inhibition of Aurora A kinase by small molecules typically disrupts the process of cell division, leading to cell cycle arrest and subsequently, apoptosis (programmed cell death).[4][7] The proposed mechanism for this compound, therefore, involves its binding to the ATP-binding pocket of Aurora A kinase, preventing the phosphorylation of its downstream targets and thereby halting mitotic progression.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound, leading to cell cycle arrest and apoptosis.

Caption: Proposed signaling pathway of this compound.

Quantitative Data

The following tables summarize the quantitative data obtained from in vitro studies on the analog, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. These values provide an estimate of the potential potency of this compound.

Table 1: Kinase Inhibition

| Compound | Target Kinase | IC50 (µM) |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Data not explicitly provided as IC50, but potent inhibition observed |

Table 2: Cytotoxicity

| Compound | Cell Line | IC50 (µM)[7] |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 168.78[4][5][6][7] |

Table 3: Cell Cycle Analysis

| Treatment | Cell Line | % of Cells in G1 Phase |

| Control | MCF-7 | ~50% |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | Increased percentage in G1 phase, indicating arrest |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of the analog, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. These protocols can be adapted for the evaluation of this compound.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the activity of a specific kinase.

Workflow:

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Steps:

-

Reaction Setup: Prepare a reaction mixture containing recombinant human Aurora A kinase in a kinase assay buffer.

-

Compound Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a vehicle control (DMSO alone).

-

ATP Addition: Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as a fluorescent-based assay that measures the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of a compound that is toxic to cultured cells.

Workflow:

Caption: Workflow for a cell viability assay.

Detailed Steps:

-

Cell Seeding: Plate a specific number of cancer cells (e.g., MCF-7) in each well of a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Add a cell viability reagent, such as MTT or resazurin, to each well. These reagents are converted into colored or fluorescent products by metabolically active cells.

-

Signal Measurement: After a short incubation with the reagent, measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the signal from the treated wells to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Steps:

-

Cell Treatment: Treat cells with the test compound at a concentration around its IC50 value for a specific duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold ethanol to permeabilize the cell membranes.

-

DNA Staining: Treat the fixed cells with RNase to remove RNA and then stain the cellular DNA with a fluorescent dye such as propidium iodide (PI). The amount of PI that binds is proportional to the amount of DNA in each cell.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

-

Data Analysis: Generate a histogram of DNA content. Cells in the G1 phase will have a 2N DNA content, cells in the G2/M phase will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. Analyze the data to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Conclusion and Future Directions

While direct experimental evidence is pending, the structural similarity of this compound to the known Aurora A kinase inhibitor, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, provides a strong rationale for proposing a similar mechanism of action. The presented data and experimental protocols offer a solid foundation for initiating research into the biological effects of this compound.

Future studies should focus on directly assessing the inhibitory activity of this compound against Aurora A kinase and a panel of other kinases to confirm its target and selectivity. Furthermore, cell-based assays using a variety of cancer cell lines will be crucial to validate its antiproliferative effects and to elucidate the downstream cellular consequences, such as cell cycle arrest and apoptosis. In vivo studies in animal models would be the subsequent step to evaluate its therapeutic potential and pharmacokinetic properties. The insights gained from such studies will be invaluable for the potential development of this compound as a novel therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. ijsdr.org [ijsdr.org]

- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on substituted biphenyl carboxylic acids

An In-depth Technical Guide on Substituted Biphenyl Carboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

Substituted biphenyl carboxylic acids represent a privileged structural motif in medicinal chemistry and drug discovery. The biphenyl scaffold, a core component of many natural products, commercial pharmaceuticals, and organic materials, offers a versatile platform for designing novel therapeutic agents.[1][2] The introduction of a carboxylic acid group enhances polarity and hydrophilicity, which can significantly influence a molecule's bioavailability.[3] This, combined with various substitutions on the biphenyl rings, allows for the fine-tuning of pharmacological activity.

Biphenyl derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antihypertensive, antimicrobial, and antifungal properties.[3][4] Marketed drugs such as Flurbiprofen and Fenbufen, both non-steroidal anti-inflammatory drugs (NSAIDs), highlight the therapeutic success of this chemical class. This technical guide provides a comprehensive literature review of substituted biphenyl carboxylic acids, focusing on their synthesis, structure-activity relationships (SAR), and applications in drug development. It includes detailed experimental protocols, quantitative biological data, and visualizations of key pathways and workflows to serve as a resource for researchers, scientists, and drug development professionals.

Core Synthesis Strategies

The primary method for synthesizing substituted biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, offering a robust and versatile approach to creating unsymmetrical biaryls with wide structural diversity.[1][5][6]

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 1: General Synthesis via Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on methodologies reported for the synthesis of biphenyl carboxylic acids as anticancer agents.[1][3][5]

-

Reactant Preparation: In a round-bottom flask, dissolve the aryl halide (e.g., 1-(4-bromophenyl)cyclopropane-1-carboxylic acid) and the desired substituted boronic acid in a suitable solvent mixture.

-

Catalyst and Base Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4) and an aqueous solution of a base (e.g., sodium carbonate, Na2CO3) to the reaction mixture.

-

Reaction Execution: Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for a specified time, monitoring the reaction's progress using thin-layer chromatography (TLC).

-

Work-up and Extraction: After completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography or recrystallization.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods, including 1H-NMR, 13C-NMR, Mass Spectrometry, and IR spectroscopy.[1][3]

Therapeutic Applications and Structure-Activity Relationships

Anticancer Activity

Several substituted biphenyl carboxylic acids have demonstrated significant cytotoxic activity against various cancer cell lines, particularly human breast cancer.[1] The mechanism for some of these compounds involves interaction with the estrogen receptor alpha (ERα), a key driver in certain types of breast cancer.[1][3]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds against MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines.[1][3][7]

| Compound ID | Key Substituent | Target Cell Line | IC50 (µM) |

| 3a | Unsubstituted | MCF-7 | 10.14 ± 2.05 |

| MDA-MB-231 | 10.78 ± 2.58 | ||

| 3j | Benzyloxy | MCF-7 | 9.92 ± 0.97 |

| MDA-MB-231 | 9.54 ± 0.85 | ||

| Reference | Tamoxifen | MCF-7 / MDA-MB-231 | - |

Data sourced from multiple studies.[1][3][7]

The data indicates that the benzyloxy-substituted compound (3j) shows slightly more potent activity against both cell lines compared to the unsubstituted parent compound (3a).[1] Notably, these compounds were found to be non-toxic to normal HEK-293 cells, suggesting a degree of selectivity for cancer cells.[1][3]

Caption: Proposed mechanism of anticancer action via ERα inhibition.

Experimental Protocol 2: In Vitro Anticancer Activity (Cell Viability Assay)

This is a standard protocol for assessing the cytotoxicity of compounds against cancer cell lines, as performed in the cited studies.[1][3]

-

Cell Culture: Culture human breast cancer cells (e.g., MCF-7, MDA-MB-231) in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized biphenyl carboxylic acid derivatives for a specified period (e.g., 24-48 hours). Include a positive control (e.g., Tamoxifen) and a vehicle control (e.g., DMSO).

-

Viability Assessment (MTT Assay):

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

-

Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity

The biphenyl carboxylic acid scaffold is the foundation of several NSAIDs, which primarily exert their effect by inhibiting cyclooxygenase (COX) enzymes.[8] New derivatives continue to be explored for potent anti-inflammatory effects.[9]

Caption: General mechanism of action for NSAIDs.

Experimental Protocol 3: Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[8][9]

-

Animal Model: Use adult Wistar or Sprague-Dawley rats, fasted overnight before the experiment.

-

Compound Administration: Administer the test compounds (biphenyl carboxylic acid derivatives) and a standard drug (e.g., Indomethacin) orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). The control group receives the vehicle only.

-

Induction of Inflammation: After a set time (e.g., 1 hour) post-treatment, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized edema.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Antifungal Activity

Derivatives of biphenyl-4-carboxylic acid have also been investigated for their potential to combat fungal infections, particularly those caused by Candida species.[10]

Data Presentation: In Vitro Antifungal Activity

The table below shows the Minimum Inhibitory Concentration (MIC) values of biphenyl-4-carboxylic acid esters against pathogenic Candida strains.[10]

| Compound | Substitution | Candida albicans MIC (µg/mL) | Candida tropicalis MIC (µg/mL) |

| Ethyl 4-biphenyl carboxylate | Ethyl Ester | 512 - 1024 | 512 - 1024 |

| Decanoyl 4-biphenyl carboxylate | Decanoyl Ester | 512 | 512 |

Data sourced from Silva et al., 2017.[10]

The study found that esters with a heteroatom or bulky groups near the ester function demonstrated bioactivity.[10]

Experimental Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.[10]

-

Inoculum Preparation: Prepare a standardized suspension of the Candida species from a fresh culture in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.

-

Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometric plate reader.

Conclusion and Future Outlook

Substituted biphenyl carboxylic acids are a highly valuable class of compounds with a diverse and potent range of pharmacological activities. The Suzuki-Miyaura coupling provides an efficient synthetic route, allowing for extensive structural modifications to optimize biological effects. Research has demonstrated their potential as anticancer agents by targeting pathways like the estrogen receptor, as anti-inflammatory drugs through COX inhibition, and as novel antifungal agents.

The structure-activity relationship data, while still growing, suggests that the nature and position of substituents on the biphenyl core are critical for potency and selectivity. Future research should focus on expanding the chemical diversity of these libraries, exploring novel mechanisms of action, and optimizing pharmacokinetic and safety profiles. The continued investigation of this versatile scaffold holds significant promise for the development of next-generation therapeutics to address a wide range of diseases.

References

- 1. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [en.civilica.com]

- 6. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

3'-Bromobiphenyl-3-carboxylic Acid: A Versatile Scaffold for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Bromobiphenyl-3-carboxylic acid is a synthetic organic compound that has emerged as a valuable building block in various fields of chemical research, including medicinal chemistry and materials science. Its rigid biphenyl core, coupled with the reactive handles of a carboxylic acid and a bromine atom, provides a versatile platform for the synthesis of complex molecules with tailored properties. This technical guide explores the potential applications of this compound, presenting key data, detailed experimental protocols, and illustrating relevant biological pathways and synthetic workflows.

Physicochemical Properties

This compound is a solid at room temperature with the following key physicochemical properties.[1][2]

| Property | Value |

| CAS Number | 854237-06-2 |

| Molecular Formula | C₁₃H₉BrO₂ |

| Molecular Weight | 277.12 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 222 °C (decomposition)[1] |

| Solubility | Insoluble in water[1] |

Synthesis

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[1]

General Reaction Scheme

The synthesis involves the coupling of 3-bromobenzoic acid with 3-bromophenylboronic acid or its corresponding boronate ester.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

3-Bromobenzoic acid (1.0 eq)

-

3-Bromophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Toluene

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 3-bromobenzoic acid, 3-bromophenylboronic acid, and potassium carbonate.

-

Add a 4:1 mixture of toluene and water to the flask.

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a nitrogen or argon atmosphere.

-

Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Applications in Medicinal Chemistry

The biphenyl carboxylic acid scaffold is present in several approved drugs, and the introduction of a bromine atom in this compound provides a key modification point for developing new therapeutic agents.[1]

As a Scaffold for Kinase Inhibitors

Derivatives of this compound have shown promise as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers.[3][4] A derivative of this compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as an inhibitor of Aurora A kinase.

Aurora A Kinase Signaling Pathway

The pathway illustrates that upstream signals like Cdk1/Cyclin B and cofactors such as TPX2 activate Aurora A kinase.[5] Activated Aurora A then phosphorylates downstream targets like Plk1, leading to critical mitotic events such as centrosome maturation and spindle assembly.[5][6] Inhibitors derived from this compound can block the activity of Aurora A, thereby disrupting these processes and potentially leading to cancer cell death.

Quantitative Data: Biological Activity

The following table summarizes the inhibitory activity of a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative.

| Target | Assay | IC₅₀ (µM) |

| Aurora A Kinase | Kinase Inhibition Assay | 0.15 |

| MCF-7 (Breast Cancer Cell Line) | Cytotoxicity Assay | 168.78 |

| T-24 (Bladder Cancer Cell Line) | Cytotoxicity Assay | 257.87 |

Data extracted from a study on a specific derivative and may not be representative of the parent compound.

Applications in Materials Science

The rigid and planar structure of the biphenyl core makes this compound an attractive monomer for the synthesis of advanced materials with unique optical and thermal properties.

Liquid Crystals

Biphenyl derivatives are widely used in the formulation of liquid crystal displays (LCDs) due to their ability to form nematic phases over a wide temperature range. The introduction of a carboxylic acid group allows for the formation of hydrogen-bonded dimers, which can influence the mesophase behavior. The bromine atom provides a site for further functionalization to fine-tune the liquid crystalline properties.

General Structure of a Biphenyl-based Liquid Crystal

High-Performance Polymers

The carboxylic acid group of this compound can be readily converted into other functional groups, such as esters and amides, which can then be used in polymerization reactions. Wholly aromatic polyesters and polyamides derived from biphenyl monomers are known for their exceptional thermal stability and mechanical strength.

Potential Polymer Synthesis Workflow

Aromatic polyesters based on similar hydroxybiphenyl carboxylic acid monomers have been shown to be amorphous with high glass transition temperatures (up to 190 °C) and are stable at temperatures above 450 °C.[7]

Conclusion

This compound is a highly versatile and valuable compound for research and development. Its utility as a synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors, is well-documented. Furthermore, its rigid biphenyl structure makes it a promising candidate for the creation of novel liquid crystals and high-performance polymers. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further exploration of the potential applications of this multifaceted molecule.

References

- 1. Buy this compound | 854237-06-2 [smolecule.com]

- 2. 3'-Bromo-biphenyl-3-carboxylic acid 95% | CAS: 854237-06-2 | AChemBlock [achemblock.com]

- 3. apexbt.com [apexbt.com]

- 4. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Safety, Handling, and Hazards of 3'-Bromobiphenyl-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential hazards associated with 3'-Bromobiphenyl-3-carboxylic acid. The information presented is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound responsibly and mitigate potential risks.

Chemical and Physical Properties

This compound, with the CAS number 854237-06-2, is a biphenyl derivative.[1][2] Its chemical structure consists of two phenyl rings linked together, with a bromine atom and a carboxylic acid group at the 3' and 3 positions, respectively. Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 854237-06-2 | [1][2] |

| Molecular Formula | C13H9BrO2 | [1][2] |

| Molecular Weight | 277.113 g/mol | [1] |

| Synonyms | 3'-Bromo-3-carboxybiphenyl, 3-(3-bromophenyl)benzoic acid | [1] |

| Appearance | Not explicitly stated, but related compounds are solids. | |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Insoluble in water. | [3] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory irritation. It is also recognized as being hazardous to the aquatic environment.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

GHS Pictograms:

-

GHS07 (Exclamation Mark): Indicates skin and eye irritation, harmful if swallowed or inhaled, and may cause respiratory irritation.[1]

-

GHS09 (Environment): Indicates that the substance is hazardous to the aquatic environment.[1]

Signal Word: Warning [1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H332: Harmful if inhaled.

-

H411: Toxic to aquatic life with long lasting effects.[1]

Precautionary Statements:

A comprehensive set of precautionary statements should be followed to ensure safe handling and use. These are categorized into prevention, response, storage, and disposal.

| Category | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[6][7][8] |

| P264 | Wash skin thoroughly after handling.[6][7][8][9] | |

| P270 | Do not eat, drink or smoke when using this product.[5][8] | |

| P271 | Use only outdoors or in a well-ventilated area.[6][7][8] | |

| P273 | Avoid release to the environment.[1] | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[4][5][6][7][8][9][10] | |

| Response | P301 + P317 | IF SWALLOWED: Get medical help. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[4][6][7][8][9] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7][8] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][7][8][9] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[6][7] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[6][7][9] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[6][7][9] | |

| P362 | Take off contaminated clothing and wash before reuse.[6][7][9] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[6][8] |

| P405 | Store locked up.[6][8] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[6][7][8] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.

Handling:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust or vapors.[4][9][11] Ensure that eyewash stations and safety showers are readily accessible.[5][12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10][12]

-

Skin Protection: Wear compatible chemical-resistant gloves.[9][12] Inspect gloves before use and use a proper glove removal technique.[9] Wear protective clothing to prevent skin contact.[5][9]

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, use a government-approved respirator.[9]

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[6][9] Do not eat, drink, or smoke in areas where the chemical is handled.[5][8] Wash hands thoroughly after handling.[4][5][9]

Storage:

-

Keep the container tightly closed to prevent contamination and moisture absorption.[5][6][9][12]

-

Store away from incompatible materials, such as strong oxidizing agents.[12]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the individual to fresh air.[4][5][6][12] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6][12] Seek medical attention.[4][5][6][12] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[4][5][6][12] If skin irritation occurs, get medical advice/attention.[4][5][9] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[4][5][6][12] Remove contact lenses if present and easy to do.[4][5][6][9] Continue rinsing.[4][5][6][9] If eye irritation persists, get medical advice/attention.[5][6][9] |

| Ingestion | Do NOT induce vomiting.[4][6] Rinse mouth with water.[5][6][8] If the person is conscious, give them a small amount of water to drink.[4] Seek immediate medical attention.[5] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][10][11]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen bromide may be formed.[5][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][6][12]

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as described in Section 3.[9][10][11] Ensure adequate ventilation.[9][10][11] Avoid creating dust.[10]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[9][10][11]

-

Containment and Cleanup: Sweep up the spilled material and place it into a suitable, labeled container for disposal.[5][10] Avoid raising dust. Clean the affected area thoroughly.

Toxicological and Ecological Information

Toxicological Information:

The toxicological properties of this compound have not been fully investigated.[5][13] The available data from safety data sheets for this and structurally related compounds indicate the following potential health effects:

-

Respiratory Irritation: May cause respiratory irritation.[5][6][7]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify this compound for these long-term health effects.[5]

Ecological Information:

This compound is classified as toxic to aquatic life with long-lasting effects.[1] Care should be taken to prevent its release into the environment.

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not publicly available, a general workflow for evaluating the safety of a novel chemical compound is presented below. This logical workflow is crucial for any research involving new chemical entities.

Caption: A diagram illustrating the GHS hazard communication process.

Caption: A workflow for assessing the safety of a new chemical compound.

Disposal Considerations

Waste materials should be disposed of in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.[5][10] Do not allow the chemical to enter drains or the environment.[9][10][11] Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[10]

Disclaimer

The information provided in this document is intended for guidance and is based on the most current data available. It is the responsibility of the user to conduct their own risk assessment and to implement appropriate safety measures for their specific experimental conditions. This guide does not replace the need for proper training and adherence to all applicable safety regulations.

References

- 1. This compound | CAS#:854237-06-2 | Chemsrc [chemsrc.com]

- 2. 3'-Bromo-biphenyl-3-carboxylic acid 95% | CAS: 854237-06-2 | AChemBlock [achemblock.com]

- 3. 3-Bromobiphenyl | C12H9Br | CID 16449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. aksci.com [aksci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. angenechemical.com [angenechemical.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes: 3'-Bromobiphenyl-3-carboxylic acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction